molecular formula C8H15N3S B1327023 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 401630-14-6

5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1327023
M. Wt: 185.29 g/mol
InChI Key: NIJAAXPBHBRUSB-UHFFFAOYSA-N
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Description

5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C8H15N3S . It is a type of 1,2,4-triazole, a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms .

Scientific Research Applications

Synthesis and Structural Features

The synthesis and study of the structural features of derivatives of 1,2,4-triazole, including those similar to 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol, are significant in organic chemistry due to their broad spectrum of biological activities. These activities include antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer, among others, with the added advantage of low toxicity. This makes these derivatives promising for research in chemical structure and biological activity, aiming for the discovery of new biologically active substances (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Regioselective Alkylation

The behavior of amino- and mercapto-1,2,4-triazoles, including compounds similar to 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol, in t-BuOH–HClO4 systems has been examined. Monoalkylation of 3-amino-1,2,4-triazole and S-tert-butylation of 1,2,4-triazole-3-thiol were observed, leading to the formation of various substituted derivatives. This study contributes to understanding the chemical properties and potential applications of these compounds (Voitekhovich et al., 2012).

Antimicrobial Activity

Research into the antimicrobial activity of various derivatives of 1,2,4-triazoles, closely related to 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol, reveals their potential in developing new antimicrobial agents. This study demonstrates the significance of these compounds in addressing various microbial infections (Ghoneim & Mohamed, 2013).

Corrosion Inhibition

Compounds like 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol have been investigated for their ability to inhibit corrosion in metals, particularly in acid media. This research indicates the potential of these compounds in protecting materials against corrosion, which is crucial in various industrial applications (Chaitra, Mohana, & Tandon, 2018).

properties

IUPAC Name

3-tert-butyl-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3S/c1-5-11-6(8(2,3)4)9-10-7(11)12/h5H2,1-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJAAXPBHBRUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol

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